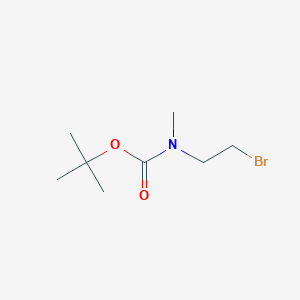

tert-Butyl (2-bromoethyl)(methyl)carbamate

Descripción general

Descripción

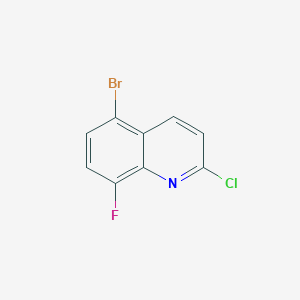

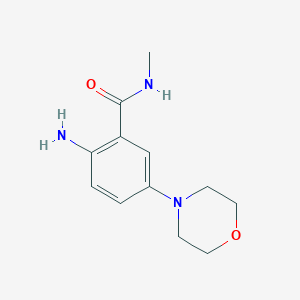

“tert-Butyl (2-bromoethyl)(methyl)carbamate” is a chemical compound with the molecular formula C8H16BrNO2 . It has a molecular weight of 238.12 and is also known by its IUPAC name "tert-butyl 2-bromoethyl (methyl)carbamate" . It is typically stored at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl (2-bromoethyl)(methyl)carbamate” were not found, it is known that tert-butyl carbamate can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . A similar process may be used in the synthesis of “tert-Butyl (2-bromoethyl)(methyl)carbamate”.Molecular Structure Analysis

The InChI code for “tert-Butyl (2-bromoethyl)(methyl)carbamate” is 1S/C8H16BrNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 . This indicates the presence of 8 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

“tert-Butyl (2-bromoethyl)(methyl)carbamate” has a density of approximately 1.3±0.1 g/cm3 . It has a boiling point of 244.6±19.0 °C at 760 mmHg . The compound has a molar refractivity of 52.3±0.3 cm3 and a polar surface area of 30 Å2 .Aplicaciones Científicas De Investigación

C7H14BrNO2 C_7H_{14}BrNO_2 C7H14BrNO2

and a molecular weight of 224.10, is a valuable building block in various fields of research .Synthesis of Bioactive Molecules

tert-Butyl (2-bromoethyl)(methyl)carbamate: is utilized in the synthesis of bioactive molecules. It serves as an intermediate in the production of compounds with potential therapeutic effects. For instance, it can be used to create fluorinated spacers with nucleophilic and electrophilic termini, which are essential in the development of new drugs .

Chemical Synthesis

This compound is a versatile reagent in chemical synthesis. It’s used for introducing protected amino groups into molecular structures. The tert-butyl group serves as a protecting group that can be removed under mild acidic conditions, allowing for further functionalization of the molecule .

Safety and Hazards

When handling “tert-Butyl (2-bromoethyl)(methyl)carbamate”, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is also recommended to wash hands thoroughly after handling and to avoid eating, drinking, or smoking when using this product . Use should be limited to outdoors or in a well-ventilated area, and protective gloves, clothing, and eye protection should be worn .

Direcciones Futuras

While specific future directions for “tert-Butyl (2-bromoethyl)(methyl)carbamate” were not found, it is known that tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests potential future applications in the synthesis of complex organic compounds.

Propiedades

IUPAC Name |

tert-butyl N-(2-bromoethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCFCGSAAZGWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-bromoethyl)(methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)

amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)

![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)